(R)-4,4-Difluoropiperidin-3-ol
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Overview
Description
®-4,4-Difluoropiperidin-3-ol is a chiral compound with the molecular formula C5H9F2NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The presence of two fluorine atoms at the 4-position and a hydroxyl group at the 3-position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4-Difluoropiperidin-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Fluorination: Introduction of fluorine atoms at the 4-position can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group at the 3-position can be introduced via oxidation reactions using reagents like m-chloroperbenzoic acid (mCPBA) or by direct hydroxylation methods.
Industrial Production Methods
Industrial production of ®-4,4-Difluoropiperidin-3-ol may involve large-scale fluorination and hydroxylation processes, optimized for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-4,4-Difluoropiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding piperidine derivative.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, mCPBA
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: 4,4-Difluoropiperidin-3-one
Reduction: Piperidine derivatives
Substitution: Various substituted piperidines
Scientific Research Applications
®-4,4-Difluoropiperidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-4,4-Difluoropiperidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and fluorine atoms play a crucial role in its binding affinity and selectivity towards enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Fluoropiperidine: Lacks the second fluorine and hydroxyl group.
3-Hydroxypiperidine: Lacks the fluorine atoms.
4,4-Difluoropiperidine: Lacks the hydroxyl group.
Uniqueness
®-4,4-Difluoropiperidin-3-ol is unique due to the combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C5H9F2NO |
---|---|
Molecular Weight |
137.13 g/mol |
IUPAC Name |
(3R)-4,4-difluoropiperidin-3-ol |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)1-2-8-3-4(5)9/h4,8-9H,1-3H2/t4-/m1/s1 |
InChI Key |
WCNZGFYSIIPMMR-SCSAIBSYSA-N |
Isomeric SMILES |
C1CNC[C@H](C1(F)F)O |
Canonical SMILES |
C1CNCC(C1(F)F)O |
Origin of Product |
United States |
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